molecular formula C7H8N6O2 B5292212 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole

Cat. No.: B5292212
M. Wt: 208.18 g/mol
InChI Key: QNVQXAGBNLVELI-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the nitro group and the methyl substituents on the pyrazole ring can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-4H-1,2,4-triazole .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the triazole and pyrazole rings can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole: Lacks the nitro group, which can affect its reactivity and biological activity.

    3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-4H-1,2,4-triazole: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

The presence of the nitro group in 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-4H-1,2,4-triazole makes it unique compared to its analogs. The nitro group can participate in redox reactions and influence the compound’s electronic properties, making it a valuable scaffold for drug development and material science.

Properties

IUPAC Name

5-(3,5-dimethyl-4-nitropyrazol-1-yl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2/c1-4-6(13(14)15)5(2)12(11-4)7-8-3-9-10-7/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVQXAGBNLVELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC=NN2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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